Cas no 108714-89-2 (Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI))

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound belonging to the carbamate class, characterized by its phenylmethyl ester functional group. This structure imparts stability and reactivity, making it useful in synthetic organic chemistry and pharmaceutical intermediates. The compound's 2-methylphenyl substitution enhances its steric and electronic properties, which can influence selectivity in reactions. It is typically employed in research settings for the development of novel carbamate derivatives, where controlled release or targeted functionalization is required. Proper handling and storage are essential due to its potential sensitivity to hydrolysis. Its well-defined structure allows for precise modifications in specialized applications.
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) structure
108714-89-2 structure
Product Name:Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
CAS No:108714-89-2
MF:C15H15NO2
MW:241.285104036331
CID:128130
PubChem ID:895304
Update Time:2025-06-28

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
    • benzyl N-(2-methylphenyl)carbamate
    • benzyl 2-methylphenylcarbamate
    • o-Tolyl-carbamic acid benzyl ester
    • SMR000497757
    • HMS2817D10
    • DTXSID90358441
    • CHEMBL1463374
    • MLS001000903
    • benzyl (2-methylphenyl)carbamate
    • Benzylo-tolylcarbamate
    • Benzyl o-tolylcarbamate
    • SR-01000267784
    • SR-01000267784-1
    • AG-205/04687058
    • 108714-89-2
    • AKOS003351344
    • SCHEMBL5853278
    • CS-0329689
    • Inchi: 1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
    • InChI Key: XHJLADWDZOROLZ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.11035
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) Pricemore >>

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Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) Related Literature

Additional information on Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) (CAS No. 108714-89-2)

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) (CAS No. 108714-89-2) is a versatile organic compound with significant applications in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as benzyl (2-methylphenyl)carbamate, is characterized by its unique molecular structure and functional groups, which contribute to its diverse chemical properties and potential uses.

The molecular formula of Carbamic acid, (2-methylphenyl)-, phenylmethyl ester is C15H15NO2, and its molecular weight is approximately 241.28 g/mol. The compound consists of a benzyl group attached to a carbamate functional group, which is further substituted with a 2-methylphenyl moiety. This structural arrangement imparts specific reactivity and stability characteristics that are valuable in various chemical reactions and synthetic processes.

In the realm of pharmaceutical research, Carbamic acid, (2-methylphenyl)-, phenylmethyl ester has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in several cancers and inflammatory disorders.

The chemical properties of Carbamic acid, (2-methylphenyl)-, phenylmethyl ester make it an attractive candidate for use in materials science as well. Its ability to undergo selective chemical transformations and form stable derivatives has led to its application in the synthesis of advanced polymers and coatings. These materials often exhibit enhanced mechanical properties and improved resistance to environmental factors such as UV radiation and moisture.

In addition to its synthetic utility, Carbamic acid, (2-methylphenyl)-, phenylmethyl ester has been studied for its potential biological activities. Research conducted by a team at the University of California demonstrated that this compound exhibits moderate antifungal activity against several common fungal pathogens. This finding suggests that it could be further developed into effective antifungal agents for agricultural or medical applications.

The safety profile of Carbamic acid, (2-methylphenyl)-, phenylmethyl ester is another important aspect to consider. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in the laboratory environment.

In conclusion, Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) (CAS No. 108714-89-2) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and functional groups make it a valuable intermediate in the synthesis of bioactive compounds and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.

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